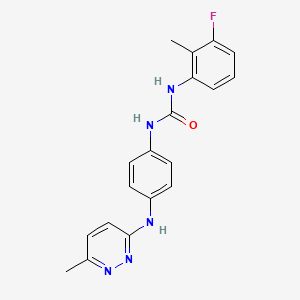
1-(3-Fluoro-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Urea derivatives are typically synthesized through reactions involving isocyanates with amines or anilines. For example, N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas have been synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products in 27–73% yields. These products are highlighted for their potential as inhibitors (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives often involves spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insights into their molecular conformation. For instance, the structure of 1,3-disubstituted ureas containing phenyl fragments with fluorine and/or chlorine substituents has been elucidated, demonstrating the diverse structural possibilities within this chemical class (Burmistrov et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives is influenced by their functional groups, with many compounds exhibiting biological activity. For example, substituted benzoxazaphosphorin 2-yl ureas show good antimicrobial activity, indicating the potential for these compounds in medical applications (Haranath et al., 2007).
Aplicaciones Científicas De Investigación
Chemistry on Boranils
Research on Boranil fluorophores has led to the development of fluorescent dyes through selective reduction and conversion processes. One such study involved creating amide, imine, urea, and thiourea derivatives of a Boranil fluorophore bearing a nitro-phenyl group. These derivatives exhibit strong luminescence, indicating their potential use in labeling experiments and fluorescence applications (Frath et al., 2012).
Antifungal Activity of Urea Derivatives
Another research area involves the antifungal properties of urea derivatives. For example, N(1)- and N(3)-(4-fluorophenyl) ureas were studied for their fungitoxic action against pathogens like A. niger and F. oxyporum, demonstrating the structural influence on their effectiveness (Mishra et al., 2000).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors on mild steel in acidic solutions. This research highlights the role of urea derivatives in forming protective layers on metal surfaces, showcasing their potential industrial applications (Mistry et al., 2011).
Met Kinase Inhibitors
Research into N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has revealed potent and selective Met kinase inhibitors. These compounds have shown promising results in preclinical cancer models, suggesting their potential therapeutic applications (Schroeder et al., 2009).
Complexation-Induced Unfolding of Heterocyclic Ureas
The study of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes offers insights into molecular self-assembly processes. This research sheds light on the potential of urea derivatives in the development of novel molecular structures and materials (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c1-12-6-11-18(25-24-12)21-14-7-9-15(10-8-14)22-19(26)23-17-5-3-4-16(20)13(17)2/h3-11H,1-2H3,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACDYSTWFRJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
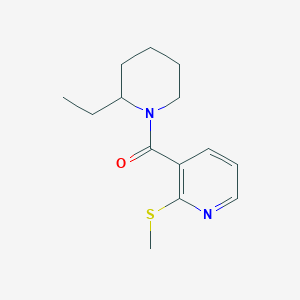
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

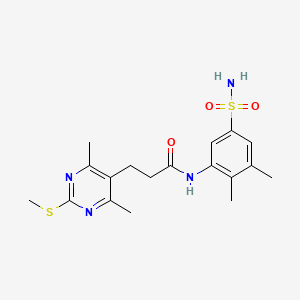
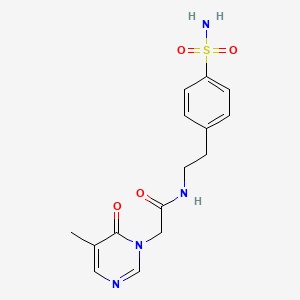
![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)
![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
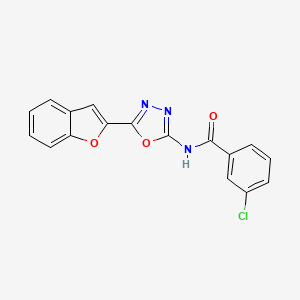
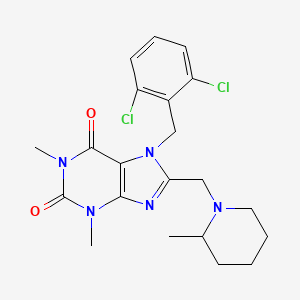
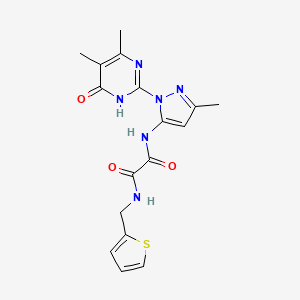
![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)
